2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid
Overview
Description
2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid is an organic compound with the molecular formula C10H8N2O2S. It is characterized by the presence of a pyridine ring and a thiazole ring, which are connected via an acetic acid moiety.
Mechanism of Action
Target of Action
The primary targets of the compound 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid are currently unknown
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, potentially leading to diverse biological effects .
Result of Action
Thiazole derivatives have been associated with a range of potential effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, presence of other compounds, and specific conditions within the biological system.
Biochemical Analysis
Biochemical Properties
2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Identifying the optimal dosage is crucial for maximizing the therapeutic potential of the compound while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, thereby altering the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cellular membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid typically involves the condensation of pyridine-3-carbaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
- 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid
- 2-(2-(Pyridin-4-yl)thiazol-4-yl)acetic acid
- 2-(2-(Pyridin-3-yl)thiazol-5-yl)acetic acid
Comparison: 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid is unique due to the specific positioning of the pyridine and thiazole rings. This positioning can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)4-8-6-15-10(12-8)7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEORNUIZYBTGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407130 | |
Record name | [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31112-90-0 | |
Record name | [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31112-90-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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